molecular formula C11H15NO2 B3199573 2-[Benzyl(methyl)amino]propanoic acid CAS No. 101692-94-8

2-[Benzyl(methyl)amino]propanoic acid

Cat. No.: B3199573
CAS No.: 101692-94-8
M. Wt: 193.24 g/mol
InChI Key: YEJHUOTUSORYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(methyl)amino]propanoic acid is a chiral amino acid derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal research. Compounds featuring a benzyl(methyl)amino group attached to a carboxylic acid backbone are of significant interest in the development of pharmacologically active molecules. Specifically, structurally related phenylpropanoic acid derivatives are investigated as potent agonists for the Free Fatty Acid Receptor 1 (FFAR1 or GPR40), a promising target for type 2 diabetes therapy . FFAR1 agonists are known to enhance glucose-dependent insulin secretion, offering a potential mechanism to lower blood glucose levels without the risk of hypoglycemia . As a functionalized amino acid, this compound is useful for constructing more complex molecular architectures, potentially for use in peptide mimetics, catalyst design, and as a precursor for further chemical transformation. Its structure is characterized by the presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups, which can be selectively manipulated in multi-step syntheses. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[benzyl(methyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(11(13)14)12(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJHUOTUSORYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]propanoic acid typically involves the reaction of benzylamine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-[Benzyl(methyl)amino]propanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of continuous flow reactors also enhances the efficiency of the synthesis process and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

2-[Benzyl(methyl)amino]propanoic acid serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biochemistry

In biochemical research, this compound is utilized to study enzyme-substrate interactions . It acts as a model compound in assays that investigate the binding affinities and mechanisms of enzymes. For instance, research has shown that the benzyl and methyl groups significantly influence the binding interactions with target enzymes, providing insights into enzyme kinetics and mechanisms.

Pharmaceutical Development

The compound is explored for its potential therapeutic properties. It has been investigated as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to amino acids involved in neurotransmission. Case studies have demonstrated its efficacy in modulating receptor activities, making it a candidate for drug development .

Material Science

In material science, 2-[Benzyl(methyl)amino]propanoic acid is used in the production of specialty chemicals and polymers. Its unique properties enable the formulation of materials with specific characteristics suitable for various industrial applications, including coatings and adhesives .

Case Studies

  • Enzyme Interaction Studies : Research involving this compound has demonstrated significant inhibition of certain enzyme activities, leading to potential therapeutic applications in drug design targeting metabolic pathways.
  • Synthesis of Novel Compounds : The versatility of 2-[Benzyl(methyl)amino]propanoic acid has been highlighted in studies where it was used as a precursor for synthesizing novel compounds with enhanced biological activity .
  • Material Development : In material science, formulations incorporating this compound have shown improved mechanical properties and thermal stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds are selected for comparison based on shared propanoic/benzoic acid backbones or analogous substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors H-Bond Acceptors LogP (XLogP3) Source
2-[Benzyl(methyl)amino]propanoic acid C11H15NO2 193.25 (calculated) -N(CH2C6H5)(CH3) 2 (COOH) 3 ~1.8 (inferred) N/A
2-[(Benzylsulfonyl)amino]propanoic acid C10H13NO4S 243.28 -NH-SO2-C6H5CH2 3 5 Not reported
2-({4-[(2,2-Dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid C20H22N2O4 354.16 -CONH-(3-methyl-4-(dimethylpropanoylamino)phenyl) 3 6 3.8
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate C16H17NO3 271.31 (calculated) -NH2, -C6H4OH (para), ester (-COOCH2C6H5) 3 (NH2 + OH) 5 ~2.1 (inferred)
Polar vs. Non-Polar Substituents
  • 2-[Benzyl(methyl)amino]propanoic acid lacks strongly polar groups beyond the carboxylic acid, leading to moderate lipophilicity (inferred LogP ~1.8). This contrasts with 2-[(benzylsulfonyl)amino]propanoic acid (), where the sulfonamide (-SO2NH-) group enhances polarity and hydrogen-bonding capacity (3 donors, 5 acceptors) . The sulfonyl group likely increases aqueous solubility compared to the target compound.
  • The hydroxyphenyl group in (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate () introduces additional polarity via the phenolic -OH, which may improve solubility in polar solvents but reduce membrane permeability .
Molecular Weight and Rotational Flexibility
  • The 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid () has a high molecular weight (354.16 g/mol) and five rotatable bonds, suggesting conformational flexibility. Its bulky substituents (dimethylpropanoyl, methylbenzoyl) contribute to elevated lipophilicity (XLogP3 = 3.8), making it more suited for lipid-rich environments .
  • In contrast, the target compound’s simpler structure (3 rotatable bonds inferred) may enhance metabolic stability and bioavailability.
Acidic vs. Esterified Forms
  • The ester derivative in ((S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate) lacks a free carboxylic acid group, reducing acidity and increasing lipophilicity compared to the target compound. Esters are often prodrug forms designed to improve absorption .

Research Implications

  • Target Compound : Likely applications include intermediates in peptide synthesis or chiral ligands due to its tertiary amine and carboxylic acid groups.
  • High-Molecular-Weight Analog (): Suited for hydrophobic interactions in drug-receptor binding, though its size may limit bioavailability .

Biological Activity

Overview

2-[Benzyl(methyl)amino]propanoic acid, also known as N-benzyl-N-methylalanine, is an organic compound with the molecular formula C11_{11}H15_{15}NO2_2. This compound features a unique structure that includes a benzyl group, a methyl group, and a propanoic acid moiety, which contributes to its biological activity. It is primarily recognized for its potential applications in medicinal chemistry and biochemistry.

  • Molecular Weight : 195.25 g/mol
  • Melting Point : 170-171 °C
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

The biological activity of 2-[Benzyl(methyl)amino]propanoic acid is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzyl and methyl groups enhances binding affinity to these targets, facilitating modulation of their activity. The propanoic acid moiety allows for hydrogen bonding and electrostatic interactions, stabilizing the compound-target complex.

Biological Activities

  • Enzyme Inhibition :
    • The compound has been shown to act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
    • Research indicates that it may exhibit anticholinesterase activity, which is relevant for conditions such as Alzheimer's disease .
  • Neuroprotective Effects :
    • Studies have explored the neuroprotective properties of similar compounds against oxidative stress in neuronal cell lines. For instance, compounds related to 2-[Benzyl(methyl)amino]propanoic acid demonstrated protective effects against H2_2O2_2-induced damage in PC12 cells .
  • Antioxidant Activity :
    • The compound may also possess antioxidant properties, contributing to its potential therapeutic effects in neurodegenerative diseases .

Case Studies

  • A study focused on related compounds demonstrated that modifications in the structure can significantly influence biological activity. For example, compounds with similar structural motifs were evaluated for their ability to inhibit acetylcholinesterase (AChE), showing varying potencies based on structural differences .

Comparative Analysis

Compound NameAChE IC50_{50} (μM)BChE IC50_{50} (μM)Neuroprotective Effect (%)
2-[Benzyl(methyl)amino]propanoic acidTBDTBDTBD
Compound 3e0.514.753
Compound 9e3.130.9TBD

Note: TBD = To Be Determined based on specific studies conducted on 2-[Benzyl(methyl)amino]propanoic acid.

Synthesis and Applications

The synthesis of 2-[Benzyl(methyl)amino]propanoic acid typically involves the reaction of benzylamine with methyl acrylate under controlled conditions. This compound serves as a valuable building block in organic synthesis and has applications in pharmaceutical research.

Potential Applications

  • Drug Development : Due to its biological activities, this compound could be further explored for its potential as a therapeutic agent in treating neurodegenerative diseases.
  • Chemical Research : It is utilized as a model compound in biochemical assays to study enzyme-substrate interactions.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-[Benzyl(methyl)amino]propanoic acid in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved P95 respirators for low-level exposure or CEN-certified ABEK-P2 filters for higher concentrations .
  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and full-body protective clothing to prevent dermal contact. Decontaminate exposed skin with soap and water immediately .
  • Environmental Controls : Work in a fume hood to minimize inhalation risks and prevent drainage contamination .
  • First Aid : For accidental ingestion, rinse the mouth with water and seek medical attention. Do not induce vomiting .

Q. What synthetic routes are commonly employed for the preparation of 2-[Benzyl(methyl)amino]propanoic acid?

  • Methodological Answer :

  • Step 1 : Benzylation of methylamine precursors using benzyl halides in the presence of a base (e.g., K₂CO₃) to form the benzyl(methyl)amino intermediate .
  • Step 2 : Coupling with a propanoic acid derivative via carbodiimide-mediated amidation or ester hydrolysis .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. What analytical techniques are essential for characterizing the purity and structure of 2-[Benzyl(methyl)amino]propanoic acid?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl group integration, methylamino protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ = 222.16 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) for 2-[Benzyl(methyl)amino]propanoic acid across different solvent systems?

  • Methodological Answer :

  • Solvent Effects Analysis : Compare NMR spectra in deuterated solvents (DMSO-d₆ vs. CDCl₃) to identify hydrogen-bonding interactions or conformational changes .
  • Computational Validation : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict solvent-dependent chemical shifts and validate experimental observations .
  • Cross-Referencing : Consult crystallographic data (e.g., Cambridge Structural Database) for analogous compounds to confirm structural assignments .

Q. What experimental approaches are recommended to assess the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC at 24-hour intervals .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. Perform accelerated stability testing at 40°C/75% RH for 4 weeks .
  • Reactivity Screening : Test compatibility with common lab reagents (e.g., oxidizing agents, acids) to identify hazardous reactions .

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict the reactivity of 2-[Benzyl(methyl)amino]propanoic acid in novel reaction environments?

  • Methodological Answer :

  • Reaction Pathway Prediction : Use Gaussian or ORCA software to model transition states and activation energies for nucleophilic acyl substitutions or esterifications .
  • Solvent Modeling : Apply COSMO-RS theory to simulate solvent effects on reaction kinetics and optimize conditions for yield improvement .
  • Validation : Correlate computed reaction barriers with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data for 2-[Benzyl(methyl)amino]propanoic acid in literature?

  • Methodological Answer :

  • Data Triangulation : Cross-reference acute toxicity studies (e.g., LD₅₀ in rodents) with in vitro assays (e.g., HepG2 cell viability) to identify dose-response consistency .
  • Source Evaluation : Prioritize studies compliant with OECD or EPA guidelines over non-standardized reports .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and assess heterogeneity across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Benzyl(methyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-[Benzyl(methyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.